Nybomycin
Overview
Description
Nybomycin is a secondary metabolite produced by the Streptomyces albus subspecies chlorinus . It is a unique antibiotic that has been reported to act against quinolone-resistant Staphylococcus aureus strains harboring a mutated gyrA gene .
Synthesis Analysis
The synthesis of Nybomycin involves a new scalable and robust synthetic route . This synthesis has led to the antibiotic activity of novel analogues of this family, confirming the selectivity for fluoroquinolone-resistant bacteria .
Molecular Structure Analysis
The structural features of Nybomycin include a fused pyridoquinolone ring system and an angularly fused oxazoline ring . These features are of particular biosynthetic interest as they have not been reported for other natural products .
Chemical Reactions Analysis
Nybomycin’s chemical reactions involve the disruption of fluoroquinolone-resistant gyrases . This disruption is achieved through the inhibition of topoisomerases II .
Scientific Research Applications
Antibiotic Resistance Reversal
Nybomycin has been identified as a novel class of antibiotics known as "reverse antibiotics." It is particularly active against quinolone-resistant Staphylococcus aureus strains that have mutated gyrA genes. Remarkably, nybomycin-resistant mutant strains, which emerge at an extremely low rate, exhibit back-mutations in their gyrA genes, leading to the loss of quinolone resistance. This discovery positions nybomycin as a potential therapeutic strategy for curing bacteria of antibiotic resistance, especially in strains resistant to conventional treatments (Hiramatsu et al., 2012).
Anti-dormant Mycobacterial Activity
Nybomycin has shown significant anti-microbial activity against Mycobacterium smegmatis and Mycobacterium bovis BCG under both actively growing aerobic conditions and dormancy-inducing hypoxic conditions. Its effectiveness extends to Mycobacterium tuberculosis, including clinically isolated strains. The mechanism involves nybomycin binding to DNA and inducing unique morphological changes in mycobacterial bacilli, leading to bacterial cell death. This highlights nybomycin's potential in the treatment of mycobacterial infections, particularly in tackling dormant tuberculosis bacteria (Arai et al., 2015).
Ecological Impact on Microbiomes
While not directly related to nybomycin, research has shown that antibiotic exposure, in general, can have profound and long-lasting effects on human microbiomes, particularly the gut microbiome. This underscores the importance of considering the ecological consequences of antibiotic use, including those of nybomycin, on human health and microbial communities (Zaura et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMUGCUFXWTNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949186 | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nybomycin | |
CAS RN |
26326-47-6, 30408-30-1 | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nybomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nybomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NYBOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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